Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane structure
1017587-57-3 structure
Product Name:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
Numéro CAS:1017587-57-3
Le MF:C36H38O5S
Mégawatts:582.74892950058
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182
Update Time:2025-07-08

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Propriétés chimiques et physiques

Nom et identifiant

    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
    • (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • -<small>D<
    • Gal[246Bn,3All]-β-SPh
    • SODIUM GLUCOHEPTONATE
    • (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
    • (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • T71530
    • 1017587-57-3
    • CS-0214483
    • (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • MDL: MFCD11112183
    • Piscine à noyau: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33+,34+,35-,36+/m1/s1
    • La clé Inchi: OZARVANREPUDBF-BVMCXEQJSA-N
    • Sourire: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC=C)OCC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 582.24400
  • Masse isotopique unique: 582.24399548g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 42
  • Nombre de liaisons rotatives: 15
  • Complexité: 726
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 71.4
  • Le xlogp3: 7

Propriétés expérimentales

  • Dense: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 693.1±55.0 °C at 760 mmHg
  • Point d'éclair: 373.0±31.5 °C
  • Solubilité: Insuluble (1.3E-4 g/L) (25 ºC),
  • Le PSA: 71.45000
  • Le LogP: 7.46240
  • Pression de vapeur: 0.0±2.1 mmHg at 25°C

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Informations de sécurité

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM126728-1g
(2R,3S,4S,5R,6S)-4-(allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
1017587-57-3 97%
1g
$315 2021-06-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1660-1G
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
1017587-57-3 >98.0%(HPLC)
1g
¥155.00 2024-04-18
TRC
C380173-10mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
10mg
$ 50.00 2022-06-06
TRC
C380173-50mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
50mg
$ 95.00 2022-06-06
TRC
C380173-100mg
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3
100mg
$ 135.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P868186-250mg
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
1017587-57-3 ≥98%
250mg
¥466.20 2022-09-01
abcr
AB261766-1 g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; .
1017587-57-3
1 g
€469.80 2023-07-20
abcr
AB261766-1g
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; .
1017587-57-3
1g
€408.40 2025-04-22
Chemenu
CM126728-250mg
(2R,3S,4S,5R,6S)-4-(allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
1017587-57-3 97%
250mg
$55 2023-03-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P1660-1g
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
1017587-57-3 98.0%(LC)
1g
¥490.0 2022-06-10

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
Numéro de commande:A1011793
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 15:12
Prix ($):253.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
A1011793
Pureté:99%
Quantité:1g
Prix ($):253.0
Courriel